![molecular formula C23H18N4O6 B2766369 methyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1190007-84-1](/img/structure/B2766369.png)
methyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
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Description
Methyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H18N4O6 and its molecular weight is 446.419. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
- Heterocyclic Synthesis Using Reagents with Similar Functional Groups: Research by Toplak et al. (1999) demonstrates the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the preparation of various heterocyclic systems, including pyridopyrimidinones and pyrimidopyridazinones. This study highlights how compounds with complex functional groups can be utilized to synthesize diverse heterocyclic structures, which are often of interest in pharmaceutical chemistry and materials science (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Crystal Structure and Molecular Interactions
- Study on Molecular Structure and Hydrogen Bonding: Portilla et al. (2007) explored the crystal structure of compounds closely related to the query compound, illustrating how hydrogen bonding influences the molecular arrangement in the solid state. This type of research can provide insights into the molecular design for improved material properties or drug efficacy (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Green Synthesis and Antimicrobial Activity
- Microwave-Assisted Green Synthesis: Bhat, Shalla, and Dongre (2015) discussed an environmentally friendly synthesis method for creating heterocyclic compounds with potential antimicrobial activity. This research underscores the importance of green chemistry principles in synthesizing biologically active compounds, which may include molecules similar to the query compound (Bhat, Shalla, & Dongre, 2015).
properties
IUPAC Name |
methyl 4-[[2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6/c1-31-23(30)14-2-5-16(6-3-14)24-21(28)12-26-8-9-27-18(22(26)29)11-17(25-27)15-4-7-19-20(10-15)33-13-32-19/h2-11H,12-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMNWXMZDVZAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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